Product packaging for Ammonium persulfate(Cat. No.:CAS No. 7727-54-0)

Ammonium persulfate

Cat. No.: B051021
CAS No.: 7727-54-0
M. Wt: 211.18 g/mol
InChI Key: SBFSEMVZXZCBEC-UHFFFAOYSA-N
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Description

Ammonium persulfate (APS) is a powerful and versatile oxidizing agent extensively utilized in biochemical and polymer research. Its primary research application is as the catalyst for the polymerization of acrylamide to form polyacrylamide gels, which are the foundational matrix for SDS-PAGE (Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis). In this mechanism, APS, when combined with the catalyst TEMED, decomposes to generate sulfate free radicals, which subsequently initiate the polymerization reaction by activating acrylamide monomers. This process is critical for the separation and analysis of proteins by molecular weight, a cornerstone technique in molecular biology, proteomics, and biotechnology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H5NO8S2 B051021 Ammonium persulfate CAS No. 7727-54-0

Properties

CAS No.

7727-54-0

Molecular Formula

H5NO8S2

Molecular Weight

211.18 g/mol

IUPAC Name

azane;sulfooxy hydrogen sulfate

InChI

InChI=1S/H3N.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h1H3;(H,1,2,3)(H,4,5,6)

InChI Key

SBFSEMVZXZCBEC-UHFFFAOYSA-N

SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]

Isomeric SMILES

[NH4+].[NH4+].[O-]S(=O)(=O)OOS(=O)(=O)[O-]

Canonical SMILES

N.OS(=O)(=O)OOS(=O)(=O)O

Color/Form

Platelike or prismatic (monoclinic) crystals, or white granular powder
Colorless, white monoclinic crystals

density

1.98 at 68 °F (USCG, 1999)
1.982 g/cu cm
1.9 g/cm³

melting_point

Decomposes at 120 °C

Other CAS No.

7727-54-0

physical_description

Ammonium persulfate appears as a white crystalline solid. A strong oxidizing agent. Does not burn readily, but may cause spontaneous ignition of organic materials. Used as a bleaching agent and as a food preservative.
DryPowder;  OtherSolid;  PelletsLargeCrystals
COLOURLESS CRYSTALS OR WHITE POWDER.

Pictograms

Oxidizer; Irritant; Health Hazard

solubility

Solubility in water: 83.5 g/100 g water at 25 °C
Freely soluble in water
Solubility in water, g/100ml at 20 °C: 58.2

Synonyms

Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Ammonium Salt (1:2);  Peroxydisulfuric Acid ([(HO)S(O)2]2O2) Diammonium Salt;  Ad 485;  Ammonium Peroxidodisulfate;  Ammonium Peroxydisulfate;  Ammonium Peroxydisulfate ((NH4)2S2O8);  Ammonium Peroxysulfate;  Anala R; 

Origin of Product

United States

Synthesis and Preparation Methodologies of Ammonium Persulfate

Electrochemical Synthesis Pathways for Ammonium (B1175870) Persulfate

The foundational method for producing ammonium persulfate is the electrolysis of a concentrated, cold aqueous solution of either ammonium sulfate (B86663) or ammonium bisulfate in sulfuric acid. atamanchemicals.comwikipedia.orgvedantu.com This process, first detailed by Hugh Marshall, employs a high current density to facilitate the anodic oxidation of sulfate ions. wikipedia.org

The synthesis occurs in an electrolytic cell, where the electrolyte is typically a solution of ammonium sulfate and sulfuric acid. atamanchemicals.comvedantu.com During electrolysis, the bisulfate ion (HSO₄⁻) or sulfate ion (SO₄²⁻) is oxidized at the anode to form the peroxydisulfate (B1198043) ion (S₂O₈²⁻). atamanchemicals.comatamankimya.com The corresponding cathodic reaction is the reduction of hydrogen ions to produce hydrogen gas. youtube.com

The key electrochemical reactions can be summarized as follows:

Anode (Oxidation): 2 SO₄²⁻ → S₂O₈²⁻ + 2e⁻ or 2 HSO₄⁻ → S₂O₈²⁻ + 2H⁺ + 2e⁻ youtube.com

Cathode (Reduction): 2H⁺ + 2e⁻ → H₂ youtube.com

The resulting peroxydisulfate ions combine with ammonium ions (NH₄⁺) present in the solution to form this compound. atamanchemicals.com To maximize the yield and current efficiency, the process requires specific conditions and equipment. Platinum is often used as the anode material due to its high oxygen overpotential, which favors the formation of persulfate over the competing oxygen evolution reaction. researchgate.net Cathodes can be made of materials like lead, titanium, or silver. researchgate.netresearchgate.net The efficiency of the synthesis is sensitive to factors such as electrolyte concentration, current density, and temperature, with colder temperatures being essential to minimize the decomposition of the persulfate product. wikipedia.orgresearchgate.net

Table 1: Key Parameters in Electrochemical Synthesis of this compound
ParameterDescriptionTypical Values/MaterialsSource(s)
Starting MaterialsThe primary reactants dissolved in water to form the electrolyte.Ammonium sulfate ((NH₄)₂SO₄), Ammonium bisulfate (NH₄HSO₄), Sulfuric acid (H₂SO₄). atamanchemicals.comwikipedia.org
Anode MaterialThe electrode where oxidation occurs. Must have a high oxygen overpotential.Platinum (Pt). researchgate.net
Cathode MaterialThe electrode where reduction occurs.Lead (Pb), Titanium (Ti), Silver (Ag). researchgate.netresearchgate.net
Current DensityThe amount of electric current per unit area of the electrode.High; specific values are proprietary but essential for the reaction. wikipedia.orgvedantu.com
TemperatureThe operating temperature of the electrolytic cell.Cold conditions, often below 15°C. wikipedia.orgresearchgate.net
SeparatorsUsed to prevent the mixing of anolyte and catholyte, which improves efficiency.Diaphragms (e.g., clay), Ion-exchange membranes (e.g., PTFE). researchgate.netxmu.edu.cn

Industrial-Scale Production Processes and Considerations for this compound

The industrial production of this compound is a scaled-up version of the electrochemical synthesis pathway. google.comzhhgchem.com The process is designed for continuous operation and high-volume output, with some manufacturing plants capable of producing over 100,000 tons annually. zhhgchem.com

The industrial process begins with the preparation of a high-purity aqueous electrolyte, typically from ammonium sulfate and sulfuric acid. atamanchemicals.comgoogle.com This solution is fed into large, specialized electrolytic cells. zhhgchem.com To improve efficiency and reduce energy consumption, modern industrial cells often incorporate ion-exchange membranes. xmu.edu.cn These membranes separate the cell into anode and cathode chambers, preventing the persulfate formed at the anode from being reduced at the cathode, thereby increasing the current efficiency, which can reach up to 98% under optimal conditions. xmu.edu.cn

After electrolysis, the anolyte solution, now rich in dissolved this compound, is transferred to a crystallization unit. atamanchemicals.comgoogle.com Here, the solution is cooled, often under vacuum, to induce the crystallization of this compound salt. google.com The resulting slurry, a mixture of crystals and the remaining liquid (mother liquor), undergoes centrifugal separation to isolate the solid product. atamanchemicals.comgoogle.com The harvested crystals are then dried to produce the final, stable, solid this compound. atamanchemicals.comgoogle.com The mother liquor, which still contains ammonium sulfate and some dissolved product, is typically recycled back to the electrolysis stage to conserve raw materials. google.com

Key considerations in industrial production focus on maximizing efficiency and minimizing operational costs. xmu.edu.cn This includes optimizing the electrolyte flow rate, managing the concentration of reactants and products, and controlling the temperature. xmu.edu.cn Energy consumption is a significant factor, and advancements such as using oxygen-depolarized cathodes have been explored to reduce the electricity required for the process. researchgate.net The choice of electrode materials and the potential use of additives or inhibitors to enhance current efficiency are also critical industrial considerations. xmu.edu.cn

Table 2: Industrial Production of this compound - Process Flow and Key Considerations
Process StepDescriptionKey ConsiderationsSource(s)
Electrolyte PreparationPreparing a concentrated solution of ammonium sulfate and sulfuric acid.High purity of raw materials to ensure product quality. zhhgchem.com
ElectrolysisAnodic oxidation of sulfate ions in industrial electrolytic cells.Use of ion-exchange membranes to improve current efficiency; managing heat generated; continuous operation. xmu.edu.cn
CrystallizationCooling the electrolyte to precipitate this compound crystals.Vacuum crystallization is often used for efficient cooling and water removal. google.com
SeparationIsolating the solid crystals from the mother liquor.Centrifugal filtration is a common method for rapid and effective separation. atamanchemicals.comgoogle.com
DryingRemoving residual moisture from the crystals.Ensuring the final product is dry and stable for storage and transport. atamanchemicals.comgoogle.com
RecyclingReusing the mother liquor in the electrolyte feed.Maximizes raw material utilization and reduces waste. google.com

Fundamental Chemical Reactivity and Reaction Mechanisms of Ammonium Persulfate

Radical Generation Mechanisms of Ammonium (B1175870) Persulfate

Ammonium persulfate is a potent oxidizing agent primarily due to its ability to generate highly reactive radical species upon activation. These radicals are the key initiators for a wide range of chemical transformations.

Homolytic Cleavage and Sulfate (B86663) Radical Anion Formation

The primary step in the radical-generating activity of this compound is the homolytic cleavage of the peroxide bond (-O-O-) in the persulfate dianion (S₂O₈²⁻). evonik.comrsc.org This bond scission, typically induced by thermal or photochemical energy, results in the formation of two sulfate radical anions (SO₄•⁻). evonik.comrsc.orgwikipedia.org

S₂O₈²⁻ + Energy → 2 SO₄•⁻ evonik.comresearchgate.net

The sulfate radical is a strong oxidant with a standard redox potential between 2.5 and 3.1 V. mdpi.comtaltech.ee This high reactivity allows it to readily engage in subsequent reactions, driving various chemical processes, including polymerization and the degradation of organic pollutants. wikipedia.orgatamankimya.com The formation of these radicals is a critical initiation step in many applications of this compound. atamankimya.comoecd.org

Formation of Secondary Reactive Oxygen Species, including Hydroxyl and Superoxide (B77818) Radicals

Following the initial formation of sulfate radicals, a cascade of reactions can lead to the generation of other reactive oxygen species (ROS), notably the hydroxyl radical (•OH) and the superoxide radical (O₂•⁻). regenesis.comclu-in.org The hydroxyl radical, an even stronger oxidant than the sulfate radical, can be formed through the reaction of the sulfate radical with water or hydroxide (B78521) ions. rsc.orgresearchgate.netclu-in.org

SO₄•⁻ + H₂O → HSO₄⁻ + •OH rsc.org SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH rsc.orgtaltech.ee

The generation of hydroxyl radicals is particularly significant in alkaline conditions. researchgate.netresearchgate.net

Base-Catalyzed Decomposition and Subsequent Radical Initiation Pathways

The decomposition of this compound can be significantly accelerated in the presence of a base, a process known as alkaline or base-catalyzed activation. mdpi.comredox-tech.com In this mechanism, hydroxide ions (OH⁻) play a crucial role in initiating the breakdown of the persulfate ion. medwinpublishers.com The proposed mechanism involves the hydrolysis of persulfate to form a hydroperoxide anion, which then reacts with another persulfate molecule to generate a sulfate radical. acs.org This activation method is effective at a high pH, typically above 10. researchgate.netredox-tech.com

The reactions involved in base-catalyzed decomposition are complex and can lead to the formation of sulfate radicals, hydroxyl radicals, and superoxide radicals. mdpi.comacs.org Tertiary amines, such as N,N,N',N'-tetramethylethylenediamine (TEMED), are also commonly used as catalysts to promote the formation of oxygen-free radicals from this compound in aqueous solutions. atamankimya.comatamanchemicals.comatamanchemicals.comatamankimya.com This catalytic action is fundamental in applications like the polymerization of acrylamide (B121943) for gel electrophoresis. atamankimya.comatamanchemicals.comatamanchemicals.comatamankimya.com

Thermal Activation Mechanisms of this compound

Heat is a common and effective method for activating this compound to generate radicals. mdpi.comredox-tech.comresearchgate.net Thermal activation involves the homolytic cleavage of the O-O bond in the persulfate anion, leading to the formation of sulfate radicals. evonik.comresearchgate.netmdpi.com The rate of this decomposition increases with temperature. researchgate.net For example, in emulsion polymerization, temperatures between 70–90 °C are typically used to initiate the reaction with persulfate. atamankimya.com

The energy required for thermal activation can vary depending on the pH of the solution, with reported activation energies in the range of 100–139 kJ/mol. mdpi.com This method is widely employed in various industrial applications, including the synthesis of polymers and for in-situ chemical oxidation (ISCO) to remediate contaminated sites. atamankimya.comredox-tech.com

Photochemical Activation Mechanisms

This compound can also be activated by ultraviolet (UV) radiation to produce radicals. mdpi.comredox-tech.comresearchgate.netehemj.com Similar to thermal activation, photochemical activation leads to the homolytic cleavage of the peroxide bond, generating sulfate radicals. ehemj.comresearchgate.net

S₂O₈²⁻ + hv → 2 SO₄•⁻ researchgate.net

This method offers a clean way to initiate radical reactions without the need for chemical activators or high temperatures. mdpi.com The efficiency of radical generation can be influenced by the wavelength of the UV light and the presence of other substances in the solution. researchgate.net Dyes, for instance, can act as photosensitizers, absorbing visible light and then transferring the energy to activate the persulfate. hnu.edu.cn

Direct Oxidation Pathways Initiated by this compound

While the reactivity of this compound is often dominated by radical-mediated pathways, it can also act as a direct oxidizing agent. regenesis.comresearchgate.net The persulfate anion itself is a strong oxidant, with a standard oxidation potential of 2.12 V. evonik.com

In this direct oxidation pathway, the persulfate molecule accepts electrons from a substrate without the intermediate formation of free radicals. magtech.com.cnacs.org This mechanism is sometimes referred to as an electron transfer process, where the catalyst can act as an electron shuttle. magtech.com.cnnih.gov Direct oxidation is generally considered to have slower kinetics compared to radical-based oxidation. regenesis.com However, it can be a significant pathway for the oxidation of certain compounds and under specific reaction conditions. magtech.com.cnacs.org

Electron Transfer Mechanisms in this compound Redox Reactions

The reactivity of this compound in redox reactions is fundamentally governed by electron transfer processes. The persulfate dianion (S₂O₈²⁻) is a potent oxidizing agent, and its ability to initiate chemical reactions, such as polymerization and the degradation of organic pollutants, stems from its capacity to accept electrons, leading to the formation of highly reactive sulfate radicals (SO₄•⁻).

The activation of the persulfate ion typically involves the cleavage of the peroxide bond (–O–O–), a process that is greatly facilitated by electron transfer. mdpi.com This can occur through several mechanisms:

Single Electron Transfer (SET): In many redox systems, a reducing agent donates a single electron to the persulfate ion. This transfer lowers the energy barrier for the O-O bond scission, resulting in the formation of a sulfate radical and a sulfate anion. This mechanism is central to redox-initiated polymerization systems. For instance, in systems containing tertiary amines or carbon dots, electron transfer from the activator to the persulfate ion generates the initial radical species necessary for polymerization. rsc.orgresearchgate.net The electron transfer between carbon dots and the peroxydisulfate (B1198043) ion (S₂O₈²⁻) facilitates the decomposition of the latter into free radicals. rsc.org

Electrochemical Activation: Electron transfer can be induced electrochemically. At the cathode of an electrochemical cell, persulfate ions can accept an electron from the electrode surface to generate sulfate radicals. mdpi.com This process is a direct form of activation via electron transfer. Conversely, at the anode, sulfate ions (SO₄²⁻) can be oxidized to form persulfate ions (S₂O₈²⁻), providing an in-situ supply of the oxidant. mdpi.com

Metal-Ion Catalyzed Activation: Transition metals with variable oxidation states, such as iron (Fe²⁺), can efficiently activate persulfate through an electron transfer mechanism. Fe²⁺ can donate an electron to the persulfate ion, generating a sulfate radical and being oxidized to Fe³⁺ in the process. The Fe³⁺ can then be electrochemically reduced back to Fe²⁺ at the cathode, creating a catalytic cycle. mdpi.com

Surface-Mediated Electron Transfer: In heterogeneous systems, the surface of a material can facilitate electron transfer. Carbon-based materials, for example, can activate persulfate through interactions at their surface. mostwiedzy.pl Functional groups and delocalized π-electrons on the carbon surface can act as electron donors, transferring electrons to the persulfate ion and promoting the formation of sulfate and hydroxyl radicals. mostwiedzy.pl Similarly, metal oxides like manganese dioxide (α-MnO₂) enhance the cleavage of the O-O bond in persulfate by facilitating single-electron transfer at the catalyst's surface, which accelerates the redox reactions. mdpi.com The sulfate radical primarily participates in an outer-sphere mechanism for electron transfer reactions. mostwiedzy.pl

The standard reduction potential for the conversion of the persulfate ion to the sulfate radical is significantly lower than that of the sulfate radical itself, highlighting the thermodynamic favorability of the radical's high oxidizing power once formed. mdpi.com The electron transfer process is therefore the critical initiating step that unleashes the potent reactivity of the sulfate radical in various chemical applications.

Kinetic Studies Pertaining to this compound Reactivity and Decomposition

Studies have shown that the decomposition kinetics can be influenced by several factors, including temperature, pH, and the ionic strength of the solution. researchgate.net The decomposition process is generally considered to be first-order with respect to the persulfate concentration, particularly in the thermal decomposition pathway. researchgate.net However, under certain conditions, second-order reactions can also occur in parallel, with the predominance of each pathway being dependent on the pH of the system. researchgate.net

Temperature is a significant factor, with higher temperatures accelerating the rate of decomposition. researchgate.net For example, in a 20% (w/v) this compound solution with 5% (v/v) sulfuric acid, the decomposition was observed to be 9% at 323 K (50°C) and increased to 96% at 363 K (90°C) within one hour. researchgate.net

The following table summarizes kinetic data from various studies on this compound reactivity and decomposition.

Advanced Oxidation Processes Aops in Environmental Remediation Utilizing Ammonium Persulfate

In Situ Chemical Oxidation (ISCO) Applications in Contaminated Groundwater and Soil Remediation

In Situ Chemical Oxidation (ISCO) is an environmental remediation technology that involves injecting chemical oxidants directly into contaminated subsurface areas to destroy pollutants. geoengineer.orgcrccare.comfrtr.gov Ammonium (B1175870) persulfate is increasingly used as an oxidant in ISCO applications due to several advantageous properties of the persulfate ion. frtr.govmdpi.com Unlike hydrogen peroxide, which decomposes rapidly in the subsurface, persulfate is relatively stable, allowing it to be transported over longer distances to reach contaminant source zones. mdpi.comnih.gov This stability ensures a more sustained treatment process. frtr.gov

Persulfate-based ISCO is effective for treating a broad spectrum of organic contaminants. mdpi.comredox-tech.com This includes, but is not limited to:

Chlorinated solvents such as trichloroethylene (B50587) (TCE) and other ethenes, ethanes, and methanes. mdpi.comredox-tech.com

Petroleum hydrocarbons, particularly benzene, toluene, ethylbenzene, and xylene (BTEX). geoengineer.orgfrtr.gov

Polycyclic aromatic hydrocarbons (PAHs). mdpi.comredox-tech.com

Other challenging compounds like 1,4-dioxane (B91453) and polychlorinated biphenyls (PCBs). frtr.govredox-tech.com

A key advantage of using persulfate is its ability to oxidize benzene, a feat not achievable with permanganate (B83412), another common ISCO oxidant. geoengineer.orgfrtr.gov The application of ammonium persulfate solutions can be adapted to site-specific conditions, using methods like direct injection or recirculation wells to ensure effective distribution of the oxidant in the contaminated matrix. geoengineer.org Furthermore, the generation of sulfate (B86663) as a byproduct can, under certain conditions, stimulate subsequent anaerobic biodegradation of remaining petroleum contaminants, offering a multi-faceted remediation strategy. frtr.gov

Activation Strategies for Enhanced this compound Performance in Remediation

To harness the full oxidative potential of this compound, various activation strategies are employed to accelerate the generation of reactive species. The choice of activation method depends on factors such as the target contaminants, site geology, and economic considerations. The most common and extensively studied methods include catalysis with transition metals and activation under alkaline conditions. mdpi.comredox-tech.com

Transition metals are widely used as catalysts to activate persulfate due to their ability to facilitate electron transfer reactions. researchgate.netere.ac.cn

Ferrous Iron (Fe(II)): Fe(II) is the most common and cost-effective catalyst for persulfate activation. mdpi.comredox-tech.com It activates persulfate via a single-electron transfer, reducing the persulfate anion to generate a sulfate radical and a sulfate anion, while Fe(II) is oxidized to ferric iron (Fe(III)). mdpi.comrsc.org

Equation 3: Fe(II) Activation of Persulfate S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺

This method is effective for degrading a wide range of pollutants. mdpi.com However, a potential drawback is that excess Fe(II) can scavenge the generated sulfate radicals, reducing the process efficiency. researchgate.net To overcome this, methods using slow-release sources of Fe(II), such as zero-valent iron (ZVI) or chelated iron complexes, have been developed. rsc.orgnih.gov

Cobalt (Co(II)): Cobalt is considered one of the most efficient metal activators for persulfate, capable of producing sulfate radicals at a high rate. nih.govresearchgate.net The activation mechanism is similar to that of Fe(II).

Equation 4: Co(II) Activation of Persulfate S₂O₈²⁻ + Co²⁺ → SO₄•⁻ + SO₄²⁻ + Co³⁺

Despite its high reactivity, the application of homogeneous cobalt catalysts can be limited by concerns over the toxicity and cost of cobalt ions. researchgate.netnih.gov This has led to the development of heterogeneous cobalt catalysts, where cobalt is immobilized on solid supports, enhancing stability and reusability. nih.govresearchgate.net

Magnetite (Fe₃O₄): Heterogeneous catalysts like magnetite nanoparticles (Fe₃O₄) have gained significant attention. mdpi.comrsc.org Magnetite contains both Fe(II) and Fe(III) in its structure, allowing it to activate persulfate on its surface. rsc.org The use of Fe₃O₄ offers the advantage of being a solid catalyst that is easily separated from the treated water using a magnetic field, which simplifies the post-treatment process and minimizes secondary pollution from dissolved metal ions. researchgate.netmdpi.com The activation process involves surface-bound iron species reacting with persulfate to generate radicals. rsc.org

CatalystFormKey Research FindingReference
Fe(II) Homogeneous (e.g., FeSO₄)Most common and cost-effective activator; excess Fe(II) can scavenge radicals, reducing efficiency. mdpi.comresearchgate.net
Co(II) Homogeneous (e.g., CoCl₂)Highly reactive and efficient activator, but concerns exist over toxicity and cost of dissolved cobalt. nih.govresearchgate.net
Fe₃O₄ Heterogeneous (nanoparticles)Effective solid catalyst containing both Fe(II) and Fe(III); allows for easy magnetic separation after treatment. mdpi.comrsc.org
Siderite (FeCO₃) Heterogeneous (mineral)Acts as a natural source of Fe(II), providing slow and controlled release that improves stoichiometric efficiency compared to dissolved Fe²⁺. acs.org
Fe(II)-Complexes Homogeneous (chelated)Chelating agents (e.g., EDTA, TA) keep iron soluble and active at neutral pH and control the release of Fe(II) to prevent radical scavenging. nih.govrsc.org
MnCo₂O₄ Heterogeneous (bimetallic oxide)Demonstrates a synergistic effect between manganese and cobalt, leading to enhanced catalytic activity for persulfate activation. rsc.org

This table summarizes findings on different transition metal-based catalysts for persulfate activation.

Persulfate can also be effectively activated by raising the pH to alkaline conditions (typically pH > 10). mdpi.comredox-tech.com This method is attractive because it avoids the use of transition metals, which could be a source of secondary contamination. acs.org

The mechanism for alkaline activation is distinct from metal catalysis and is believed to proceed through a series of reactions. A proposed mechanism involves the base-catalyzed hydrolysis of the persulfate ion (S₂O₈²⁻) to form a hydroperoxide anion (HO₂⁻) and a sulfate ion. acs.org This hydroperoxide anion then reduces another persulfate molecule, leading to the formation of a sulfate radical, a sulfate anion, and a superoxide (B77818) radical (O₂•⁻). acs.org

Equation 5: Proposed Alkaline Activation Mechanism

S₂O₈²⁻ + 2 H₂O --(OH⁻)--> 2 HSO₄⁻ + H₂O₂

H₂O₂ + OH⁻ ↔ HO₂⁻ + H₂O

S₂O₈²⁻ + HO₂⁻ → SO₄•⁻ + SO₄²⁻ + O₂•⁻ + H⁺

The generation of multiple reactive species, including sulfate and superoxide radicals, contributes to the degradation of organic pollutants. acs.org Alkaline-activated persulfate has proven effective against a range of contaminants, including some chlorinated hydrocarbons that are difficult to degrade with other methods. redox-tech.com However, maintaining high pH conditions in the field can be challenging due to the natural buffering capacity of soil and groundwater and the production of acid from persulfate reactions. mdpi.com

Electrokinetic Activation Approaches in Environmental Matrices

Degradation Efficacy of this compound AOPs for Specific Organic Contaminants

This compound-based AOPs have demonstrated high efficacy in degrading a wide variety of persistent and emerging organic contaminants. The generation of powerful sulfate and hydroxyl radicals allows for the effective oxidation of numerous classes of pollutants.

Pesticides: Biochar-activated persulfate systems have been successful in treating water contaminated with pesticides. For example, systems using biochar derived from hardwood and wheat straw achieved over 90% removal of lindane and β-endosulfan within 4 hours. mdpi.com Nano zero-valent iron loaded on biochar (BC-nZVI) has also been shown to effectively degrade atrazine. mdpi.com

Phenolic Compounds: The degradation of phenolic pollutants such as phenol (B47542), cresol, and chlorophenol has been effectively achieved using persulfate activated by BC-nZVI. mdpi.com In another study, the nano-sized zero-valent iron (NZVI) activated persulfate system showed rapid degradation of phenol. acs.org

Pharmaceuticals: Recalcitrant pharmaceutical compounds are readily degraded by persulfate AOPs. The combination of ultrasound and peroxymonosulfate (B1194676) (a type of persulfate) led to 83.2% degradation of tetracycline (B611298) hydrochloride (10 mg/L) in 3 hours. mdpi.comresearchgate.net Another study demonstrated that the US/M-PS (ultrasound/mechanical mixing-persulfate) system was a promising strategy for treating water contaminated with ibuprofen. nih.gov In the presence of activated carbon-iron oxide composites, bisphenol A was completely mineralized. nih.gov

Dyes: The textile industry often releases complex dye molecules that are resistant to conventional treatment. Sonolysis-assisted persulfate was used to degrade Naphthol Blue Black. researchgate.net Persulfate activated by biochar effectively decolorized and mineralized Acid Orange 7. researchgate.net Furthermore, a persulfate-assisted sonocatalytic process achieved 58% Total Organic Carbon (TOC) removal for Reactive Yellow 145 dye. dergipark.org.tr

Table 1: Degradation of Specific Organic Contaminants by this compound AOPs

Environmental Factors Influencing this compound Reactivity and Remediation Efficiency

The performance of this compound-based AOPs in real-world environmental matrices is significantly influenced by various factors, including pH, the presence of background organic matter, and inorganic ions. rsc.orgmdpi.com

pH: The pH of the solution is a critical parameter. It can affect the stability of persulfate, the surface charge of catalysts, and the dominant radical species present. researchgate.netacs.org For instance, in alkali-activated persulfate systems, a higher pH (e.g., >12) promotes the generation of hydroxyl radicals from sulfate radicals. mdpi.com The degradation of some contaminants, like Acid Orange 7 activated by ZVI, is most effective at an acidic pH of 3.0. rsc.org Conversely, for other systems, alkaline conditions can be optimal. researchgate.net

Inorganic Ions: The presence of various inorganic anions in groundwater and wastewater can significantly impact the reactivity of persulfate. rsc.orgmdpi.com

Chloride (Cl⁻): Chloride ions can react with sulfate radicals to form less reactive chlorine-containing radicals. However, the effect can be complex, sometimes inhibiting degradation (e.g., benzene) and other times promoting it (e.g., some xylenes), potentially leading to the formation of halogenated byproducts. acs.orgnih.gov

Carbonate (CO₃²⁻) and Bicarbonate (HCO₃⁻): These ions are known scavengers of both sulfate and hydroxyl radicals, forming carbonate radicals (CO₃•⁻) which are less reactive towards many organic pollutants. acs.org Their presence generally inhibits the degradation of contaminants like BTEX. nih.gov

Other Ions: The influence of other ions varies. Sulfate (SO₄²⁻) and nitrate (B79036) (NO₃⁻) often have a negligible effect on degradation rates. nih.gov However, phosphate (B84403) species (H₂PO₄⁻, HPO₄²⁻) have been reported to inhibit the reaction. rsc.orgnih.gov

Understanding these environmental factors is crucial for the successful design and application of this compound-based remediation technologies in complex environmental settings.

Table 2: Chemical Compounds and PubChem CIDs

Polymerization Science and Advanced Materials Synthesis with Ammonium Persulfate

Mechanism of Emulsion Polymerization Initiation by Ammonium (B1175870) Persulfate

Emulsion polymerization is a key industrial process for producing synthetic latices, and ammonium persulfate is a common water-soluble initiator. atamankimya.com The mechanism begins with the thermal decomposition of the persulfate ion in the aqueous phase, generating two sulfate (B86663) radical anions:

S₂O₈²⁻ → 2 SO₄⁻•

These highly reactive sulfate radicals can initiate polymerization in several ways. They can react with monomer molecules dissolved in the aqueous phase, forming an oligomeric radical. As this oligomeric radical grows, its solubility in water decreases, leading to its precipitation or entry into a monomer-swollen polymer particle or a micelle. Inside these loci, the radical continues to propagate, consuming the monomer and leading to the growth of the polymer chain.

Redox Polymerization Systems Utilizing this compound

Redox polymerization systems offer the advantage of generating free radicals at lower temperatures compared to thermal initiation. pcimag.com In these systems, this compound acts as the oxidizing agent, and a reducing agent is used to accelerate the decomposition of the persulfate ion. This allows for polymerization to occur at or even below room temperature. pcimag.com

Common reducing agents used in conjunction with this compound include:

Tertiary amines: Compounds like N,N,N',N'-tetramethylethylenediamine (TEMED) are frequently used. tandfonline.com The amine accelerates the decomposition of the persulfate, generating sulfate radicals. bio-rad.com

Sulfites and Bisulfites: Sodium metabisulfite (B1197395) is an example of a reducing agent that can be paired with this compound.

Thiosulfates: These compounds can also act as reducing agents in redox pairs with persulfate.

Metal Ions: Ferrous salts (Fe²⁺) can effectively reduce persulfate, generating sulfate radicals and being oxidized to ferric ions (Fe³⁺). researchgate.net

Ascorbic Acid (Vitamin C): This is a non-toxic and efficient reducing agent for persulfate-initiated polymerizations. rsc.org

The general mechanism for a redox initiation involving a reducing agent (R) and the persulfate ion is as follows:

S₂O₈²⁻ + R → SO₄²⁻ + SO₄⁻• + R⁺•

This rapid generation of radicals at low temperatures is particularly advantageous for polymerizing temperature-sensitive monomers or when precise control over the polymerization rate is required. pcimag.com

Table 1: Common Redox Pairs Involving this compound

Oxidizing Agent Reducing Agent
This compound N,N,N',N'-tetramethylethylenediamine (TEMED)
This compound Sodium Metabisulfite
This compound Ferrous Sulfate
This compound Ascorbic Acid

Role of this compound in Acrylamide (B121943) and Bis-Acrylamide Gel Polymerization

Polyacrylamide gels are widely used for separating macromolecules, particularly proteins and nucleic acids, in a technique known as polyacrylamide gel electrophoresis (PAGE). bio-rad.combio-rad.com These gels are formed by the copolymerization of acrylamide and a cross-linking agent, N,N'-methylene-bis-acrylamide ("bis-acrylamide"). bio-rad.comatamanchemicals.com

This compound serves as the initiator in this polymerization process. mclab.com In the presence of a catalyst, typically N,N,N',N'-tetramethylethylenediamine (TEMED), this compound generates sulfate free radicals. bio-rad.combio-rad.com These radicals initiate the polymerization of acrylamide monomers into long polyacrylamide chains. bio-rad.comresearchgate.net The bis-acrylamide molecules are incorporated into these growing chains, creating cross-links between them. researchgate.net This results in a three-dimensional, porous gel network. researchgate.net The pore size of the gel, which is crucial for the sieving effect during electrophoresis, can be controlled by adjusting the concentrations of acrylamide and bis-acrylamide. atamanchemicals.com

The reaction is a vinyl addition polymerization, where the free radicals attack the vinyl group of the acrylamide monomers, propagating the chain reaction. bio-rad.com TEMED accelerates the rate of free radical formation from the persulfate, thus catalyzing the polymerization. bio-rad.combio-rad.com

Synthesis and Development of Specialized Polymers and Composites

This compound's utility as an initiator extends to the synthesis of a variety of specialized polymers and composites with tailored properties for specific applications.

In the construction industry, this compound is used as an initiator in the formulation of polymeric concrete. atamanchemicals.com This material incorporates a polymer binder within the concrete matrix, enhancing properties such as strength, durability, and resistance to chemical attack. brenntag.com this compound initiates the polymerization of the monomer or resin system used in the polymeric concrete formulation. atamanchemicals.com

Similarly, it is employed in the production of protective coatings for various substrates, including concrete and steel. atamankimya.combrenntag.com These coatings provide a barrier against corrosion, water, and chemicals. brenntag.com this compound's role is to initiate the polymerization of the coating materials, leading to the formation of a durable and protective film. brenntag.com

This compound is a key initiator in the emulsion polymerization process for manufacturing synthetic rubbers, such as styrene-butadiene rubber (SBR). atamankimya.comevonik.com SBR is a vital component in the production of tires and other rubber goods. brenntag.com

In the synthesis of SBR, styrene (B11656) and butadiene monomers are emulsified in water with a surfactant. googleapis.com this compound is added to the aqueous phase, where it thermally decomposes to generate sulfate radicals. atamankimya.com These radicals initiate the copolymerization of the styrene and butadiene monomers within the micelles, leading to the formation of SBR latex particles. atamankimya.comgoogleapis.comgoogle.com The amount of initiator used can be varied to control the molecular weight of the resulting rubber. googleapis.com

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They have found numerous applications in fields such as biomedicine and flexible electronics. rsc.org this compound is frequently used as an initiator in the synthesis of hydrogels, particularly those based on acrylamide. rsc.orgresearchgate.net

For instance, in the fabrication of polyacrylamide-based hydrogels, this compound, often in a redox system with TEMED, initiates the polymerization of acrylamide monomers and a cross-linker like bis-acrylamide. bio-rad.comresearchgate.net This creates a cross-linked polymer network that swells in water to form the hydrogel. researchgate.net Recent research has explored the use of redox systems, such as vitamin C and this compound, to rapidly synthesize high-performance hydrogels at room temperature. rsc.org

Surface Engineering and Modification Applications of Ammonium Persulfate

Polymer Surface Functionalization and Hydrophilicity Enhancement

Ammonium (B1175870) persulfate (APS) is effectively used to introduce hydrophilic functional groups onto naturally hydrophobic polymer surfaces. This chemical surface treatment enhances the material's affinity for polar liquids, a crucial factor in various applications.

A notable example is the modification of polyethylene (B3416737) (PE) separators used in lithium-ion batteries. wikipedia.org Treatment with APS introduces hydrophilic functionalities to the microporous PE structure, which improves its wettability with polar liquid electrolytes. wikipedia.org This enhanced affinity facilitates better lithium-ion migration and increases the ionic conductivity of the separator. wikipedia.org The result is a more stable cycle performance and a significantly improved rate capability for the battery. wikipedia.org

Similarly, the surface of polydimethylsiloxane (B3030410) (PDMS), a silicon-based organic polymer, can be rendered hydrophilic through treatment with air plasma followed by adsorption of a zwitterionic polymer, such as sulfobetaine (B10348). wikipedia.org Ammonium persulfate can be used as an initiator for the polymerization of sulfobetaine monomers. wikipedia.org This modification has been shown to create a durable hydrophilic surface on PDMS, which is advantageous for microflow channel applications by reducing surface tension with aqueous solutions. wikipedia.org

The process for enhancing the hydrophilicity of polyethersulfone (PES) membranes also involves this compound. By initiating free radical polymerization, APS helps in grafting copolymers like poly(sodium p-styrene sulfonate-co-sulfobetaine methacrylate) onto the membrane surface after the creation of –OH groups, thereby improving its properties. fishersci.com

Modification of Carbon Materials for Enhanced Electrochemical Performance (e.g., Supercapacitors)

This compound is widely employed to modify the surface chemistry of carbon materials, which in turn enhances their electrochemical performance, particularly for use in supercapacitors. The treatment introduces oxygen-containing functional groups, and sometimes nitrogen and sulfur, onto the carbon surface, which can improve wettability, increase pseudocapacitance, and provide additional active sites. nih.govresearchgate.net

Research on biomass-derived activated carbons has shown that treatment with a saturated solution of this compound in sulfuric acid can significantly increase capacitance. nih.gov In one study, this treatment resulted in a maximum capacitance of 290 F g⁻¹. nih.gov The enhancement is attributed to the introduction of heteroatoms that improve the surface interaction with the aqueous electrolyte and provide considerable pseudocapacitance. nih.gov However, this oxidation process can also lead to a decrease in surface area and pore volume due to the partial destruction of pore walls. nih.govamericanelements.com

The modification of activated carbon with an aqueous solution of this compound under mild conditions has been found to improve the capacitive properties in various electrolytes (H₂SO₄, KOH, and Na₂SO₄). americanelements.com The process is most effective in the initial stages, where electroactive groups are formed on the carbon surface; prolonged oxidation can lead to the formation of less desirable groups. americanelements.com

In another application, this compound was used in the synthesis of ant-nest-like hierarchical porous carbons from chitosan. fishersci.no This method produced materials with a very high specific surface area (3518 m² g⁻¹) and a high heteroatom content (21.49% N and O). fishersci.no When used as supercapacitor electrodes in a 6 M KOH electrolyte, these carbons exhibited an extremely high specific capacitance of 500 F g⁻¹. fishersci.no

Furthermore, N,S-dual-doped graphene, derived from treating graphene oxide with this compound, has demonstrated excellent bifunctional capabilities for both energy storage and sensing. fishersci.fi As a supercapacitor electrode, it delivered a high gravimetric capacitance of 393 F g⁻¹ in a 1 M H₂SO₄ solution. fishersci.fi

Table 1: Effect of this compound (APS) Treatment on the Electrochemical Performance of Carbon Materials

Carbon SourceTreatment ConditionsElectrolyteResulting Specific CapacitanceReference
Biomass-derived activated carbonSaturated APS in 1 M H₂SO₄, 25°C for 48hNot specified in detail290 F g⁻¹ nih.gov
Commercial activated carbon (Norit® GSX)2 M APS, room temp. for 30-120 min1 M H₂SO₄, 6 M KOH, 1 M Na₂SO₄Improved capacity in all electrolytes americanelements.com
ChitosanAPS-assisted synthesis6 M KOH500 F g⁻¹ fishersci.no
Graphene OxideAPS and GO in 1:1 weight ratio1 M H₂SO₄393 F g⁻¹ fishersci.fi

Preparation of Carboxylated Nanocellulose through this compound Oxidation

This compound oxidation is a prominent method for producing carboxylated nanocellulose, including cellulose (B213188) nanocrystals (CNCs) and cellulose nanofibrils (CNFs), from various cellulosic sources. fishersci.co.ukfishersci.co.uk This process utilizes APS as a green and efficient oxidizing agent to selectively remove amorphous regions of cellulose fibers and introduce carboxyl groups onto the surface of the resulting nanoparticles. fishersci.co.ukfishersci.pt

The APS oxidation method is considered an advantageous alternative to traditional sulfuric acid hydrolysis, as it can offer higher yields and better thermal stability to the resulting CNCs. fishersci.co.ukfishersci.pt During the process, heating the APS solution generates persulfate and sulfate (B86663) radical anions, which disintegrate the cellulose into nanocrystals while oxidizing the primary hydroxyl groups at the C6 position to carboxyl groups. fishersci.co.ukfishersci.pt

A high-efficiency, two-step strategy has been developed involving carboxymethylation prior to APS oxidation. fishersci.co.ukfishersci.pt This pre-treatment facilitates the exfoliation of fibril bundles into individual nanocrystals, significantly shortening the required oxidation time from over 16 hours to just 30 minutes and achieving a maximum yield of 60.6%. fishersci.co.ukfishersci.pt

The characteristics of the produced nanocellulose can be controlled by optimizing reaction parameters like temperature, time, and APS concentration. fishersci.co.uk For instance, carboxylated cellulose nanofibrils produced from bleached birch Kraft pulp using APS oxidation combined with mechanical treatment resulted in nanofibrils with diameters of 20–300 nm and a crystallinity index of 74.3%. fishersci.cafishersci.ca Similarly, CNCs with a mean size of about 30 nm have been extracted from oat husks using this one-step oxidation process. fishersci.co.uk

Table 2: Characteristics of Carboxylated Nanocellulose Prepared by this compound (APS) Oxidation

Cellulose SourceTreatment MethodResulting Nanocellulose TypeKey CharacteristicsReference
Wood fibersCarboxymethylation-enhanced APS oxidationCarboxylated Cellulose Nanocrystals (Car-CNCs)Yield: up to 60.6%; Thermal stability: ~346.6 °C fishersci.co.ukfishersci.pt
Bleached birch Kraft pulpAPS oxidation with ultrasonic & mechanical treatmentCarboxylated Cellulose Nanofibrils (CNFs)Diameter: 20–300 nm; Crystallinity Index: 74.3% fishersci.cafishersci.ca
Oat huskAPS oxidationCarboxylated Cellulose Nanocrystals (CNCs)Mean size: ~30 nm fishersci.co.uk
Sugarcane bagasse2 M APS solution, 60°C for 16hCellulose Nanocrystals (CNCs)Not specified fishersci.ca

Advanced Etching Technologies Utilizing Ammonium Persulfate

Metal Etching Processes (e.g., Copper, Nickel, Cadmium, Iron)

Ammonium (B1175870) persulfate is employed as an etchant for several metals, including copper, nickel, cadmium, and iron. wikipedia.orgatamanchemicals.comatamankimya.com Its utility in this capacity was identified as early as 1908, when experiments demonstrated that a dilute solution of ammonium persulfate could effectively dissolve copper. wikipedia.orgatamankimya.com Subsequent tests confirmed similar efficacy with other metals like nickel, cadmium, and iron. wikipedia.orgatamanchemicals.comatamankimya.com

The fundamental etching mechanism involves the oxidation of the metal by the persulfate ion (S₂O₈²⁻), which is reduced to the more stable sulfate (B86663) ion (SO₄²⁻). atamanchemicals.comatamankimya.com This process is leveraged in various industrial applications, such as the cleaning and milling of metal surfaces prior to plating or adhesive bonding. Aqueous this compound solutions, typically heated to between 35 and 46°C, are used for this purpose in either immersion or spray etching techniques. google.com

The general oxidation equation for this process is: S₂O₈²⁻ (aq) + 2e⁻ → 2SO₄²⁻ (aq) atamanchemicals.comatamankimya.com

Application as Etchants in Printed Circuit Board Manufacturing

In the manufacturing of printed circuit boards (PCBs), this compound is a key chemical used for etching copper. atamanchemicals.compcbasic.com The process involves selectively removing unwanted copper from a copper-clad board to create the desired circuit pattern. pcbasic.comqual-pro.com A protective layer, or resist, is applied to the board, shielding the copper that will form the final conductive traces. pcbasic.comdigikey.bg The board is then submerged in an etchant solution, such as this compound, which dissolves the exposed, unprotected copper. pcbasic.comdigikey.bg

This compound is often used as an alternative to ferric chloride, another common copper etchant. atamanchemicals.comatamankimya.com One of its advantages is that it produces a clear solution, allowing for real-time visual monitoring of the etching process. qual-pro.com It is also considered a cleaner option as it does not cause the staining associated with ferric chloride. qual-pro.com For these reasons, this compound is frequently used in large-scale PCB production. morepcb.com The persulfate's strong oxidizing power is also utilized for cleaning and micro-etching various PCB substrates in preparation for subsequent plating and coating processes.

Silicon Anisotropic Etching in Micro-Electro-Mechanical Systems (MEMS) Fabrication

Wet anisotropic etching is a critical process in the bulk micromachining of silicon to create three-dimensional microstructures for Micro-Electro-Mechanical Systems (MEMS). researchgate.net Tetramethyl ammonium hydroxide (B78521) (TMAH) is a widely used anisotropic etchant for silicon. purdue.edumyu-group.co.jp However, for certain applications, particularly those involving integration with standard CMOS circuitry, modifications to the TMAH solution are necessary. myu-group.co.jp The addition of this compound to TMAH solutions has been shown to be a significant enhancement for these processes. researchgate.netpurdue.edumyu-group.co.jp

The addition of this compound to TMAH solutions serves two primary functions: enhancing the silicon etch rate and improving the quality of the etched surface. myu-group.co.jpresearchgate.net In low-concentration TMAH solutions, the formation of hillocks on the silicon surface can significantly impede the etching process. myu-group.co.jp this compound, acting as an oxidizer, prevents the formation of these hillocks. myu-group.co.jp This results in a smoother surface finish and a more consistent, high etch rate. myu-group.co.jpresearchgate.net

The concentration of this compound is a critical parameter for controlling the surface roughness. An optimal concentration range has been identified to achieve a smooth surface; for instance, a concentration between 0.6 and 2.0 percent in a TMAH solution is considered ideal for achieving a surface roughness of less than 0.1 µm. universitywafer.com Higher concentrations can lead to a rougher surface. universitywafer.com The addition of this compound at periodic intervals during a long etching process can achieve a high and stable etch rate, with rates of up to 0.83 µm/min being reported. researchgate.net

Table 1: Effect of this compound (AP) Concentration on Silicon Etch Rate and Surface Roughness in TMAH Solutions

Etchant Composition Temperature Si {100} Etch Rate (µm/min) Surface Roughness (Rq) Source
5 wt. % TMAH + 0.5 wt. % AP 85°C ~0.9 - 1.0 < 0.2 µm purdue.eduresearchgate.net
10 wt. % TMAH + 3.2 wt. % Si + 0.6-2.0 wt. % AP 80°C ~0.85 - 0.9 Smooth researchgate.net
10 wt. % TMAH + 3.2 wt. % Si + >2.0 wt. % AP 80°C Decreases - researchgate.net

A significant challenge in MEMS fabrication is the need to etch silicon anisotropically without damaging exposed aluminum metallization layers, which are common in integrated circuits. purdue.edutytlabs.co.jp Standard TMAH solutions will attack aluminum. tytlabs.co.jp To overcome this, a "dual-doped" TMAH etchant has been developed. myu-group.co.jp This solution is created by dissolving silicon and adding an oxidizing agent, such as this compound, to the TMAH. researchgate.netresearchgate.net

The dissolved silicon and this compound work together to passivate the aluminum surface. purdue.edu This process forms a thin, stable oxide layer on the aluminum that cannot be etched by the TMAH solution, thus protecting the metallization. researchgate.nettytlabs.co.jp This allows for a high selectivity, where the silicon is etched at a significant rate while the aluminum etch rate is reduced to nearly zero. purdue.eduresearchgate.net For this protective mechanism to be effective, it is crucial to dissolve the silicon in the TMAH solution before adding the this compound. researchgate.nettytlabs.co.jp This selective etching technique is highly applicable for post-CMOS processing, enabling the fabrication of complex MEMS devices on a single chip with integrated electronics. myu-group.co.jpresearchgate.net

Table 2: Effect of Additives on Aluminum Etch Rate in TMAH Solutions

Etchant Composition Temperature Al Etch Rate Si Etch Rate (µm/min) Source
5 wt. % TMAH + 1.6 wt. % Si + 0.5 wt. % AP 85°C Zero 0.9 - 1.0 purdue.edu
10 wt. % TMAH + 3.2 wt. % Si + 1.2-2.0 wt. % AP 80°C Zero ~0.85 researchgate.nettytlabs.co.jp

Analytical Methodologies for Ammonium Persulfate Quantification and Characterization

Spectrophotometric Methods for Persulfate Determination in Aqueous Systems

Spectrophotometry offers sensitive and often rapid methods for quantifying persulfate in solutions. These techniques are typically based on the reaction of persulfate with a specific reagent to produce a colored compound, the absorbance of which is proportional to the persulfate concentration.

Several colorimetric assays have been developed for the determination of persulfate. One method involves the use of indole , which reacts with persulfate to form a distinct blue-colored compound. evonik.com Another approach utilizes promethazine-HCl , which forms a red-colored product upon reaction with persulfate. evonik.comnih.gov The promethazine-HCl method, in particular, shows promise for development into a field test, although high concentrations of iron in groundwater can cause interference. evonik.com A simple and rapid spectrophotometric method for promethazine-HCl determination is based on its reaction with potassium persulphate to form a pinkish-red complex with maximum absorbance at 515 nm. nih.gov This reaction is selective and can be used for quantification in both pure and pharmaceutical forms. nih.gov Additionally, a method using 2-Aminopyrimidine in the presence of sodium persulfate as an oxidant produces an intense yellow-orange colored product for the determination of promethazine (B1679618) HCl. connectjournals.comresearchgate.net

A common laboratory spectrophotometric method for persulfate quantification is based on the oxidation of ferrous iron (Fe(II)) to ferric iron (Fe(III)) by persulfate. evonik.com The resulting Fe(III) is then complexed with thiocyanate (B1210189) (SCN⁻), forming an intensely red-colored iron-thiocyanate complex. evonik.comb-cdn.net The concentration of this complex is determined by measuring its absorbance at a wavelength of 450 nm. evonik.com However, this method is susceptible to interference from background iron concentrations and the presence of chelating agents. evonik.com

Colorimetric Assays (e.g., Silver Triangular Nanoparticles, Indole, Promethazine-HCL)

Chromatographic Techniques for Persulfate Analysis (e.g., High-Performance Liquid Chromatography with Diode Array Detection)

Chromatographic methods, particularly high-performance liquid chromatography (HPLC), provide robust and reliable means for persulfate analysis.

A novel flow injection/spectroscopy analytical technique has been developed using an HPLC system coupled with bypass capillary columns and a diode array detector (DAD). researchgate.netaub.edu.lb In this setup, a concentrated potassium iodide (KI) solution serves as the mobile phase, which readily reduces the persulfate in the sample. researchgate.netaub.edu.lb This reaction occurs within the capillary columns and leads to the formation of the triiodide anion (I₃⁻), which absorbs light at 352 nm. researchgate.netaub.edu.lb This specific wavelength minimizes interference from other organic compounds. researchgate.netaub.edu.lb This HPLC-based method is noted for its speed, reproducibility, and accuracy, overcoming the inconsistencies of some traditional iodometric methods. researchgate.net It has a broad linear dynamic range and has been successfully used to monitor persulfate concentrations in various applications. researchgate.netaub.edu.lb The steady-state concentrations of free radicals produced during persulfate activation can also be quantified using HPLC-DAD. nih.gov Ion chromatography is another technique used for persulfate determination, capable of simultaneously measuring other inorganic ions. nih.gov

Titrimetric Approaches for Persulfate Quantification (e.g., Iodometry, Permanganate (B83412)/Ceric Sulfate (B86663) Titration)

Titration methods are classical analytical techniques that remain valuable for persulfate quantification, particularly in laboratory settings.

Iodometry is a widely used titrimetric method for determining the total oxidant concentration, including persulfate. researchgate.netnih.gov The principle involves the reaction of persulfate with an excess of iodide (I⁻) ions, which it oxidizes to iodine (I₂). acs.org The liberated iodine is then titrated with a standard solution of sodium thiosulfate (B1220275), with a starch indicator used to detect the endpoint, signified by the disappearance of the deep blue color of the starch-iodine complex. evonik.comacs.org While this method is less affected by native metals compared to iron-based methods, the instability of thiosulfate solutions and the sensitivity of the endpoint to the timing of starch addition can limit its quantitative accuracy in the field. evonik.com

Permanganate/Ceric Sulfate Titration methods are also employed for persulfate analysis. evonik.com These are typically back-titration techniques. evonik.com A known excess of a ferrous iron solution is added to the persulfate sample, which oxidizes a portion of the Fe(II) to Fe(III). evonik.com The remaining unreacted Fe(II) is then titrated with a standardized solution of potassium permanganate or ceric sulfate to a distinct endpoint. evonik.comevonik.com For instance, with potassium permanganate, the endpoint is indicated by a persistent pink color. evonik.com Ceric sulfate titration can be advantageous as it is not interfered by Fe(III)-EDTA, unlike permanganate titration. evonik.com In systems containing both hydrogen peroxide and persulfate, ceric sulfate can be used to first titrate the hydrogen peroxide, as it reacts preferentially, before quantifying the persulfate. evonik.comresearchgate.netnih.gov

Table 1: Comparison of Titrimetric Methods for Persulfate Quantification

Titration Method Principle Endpoint Detection Common Interferences
Iodometry Oxidation of excess iodide to iodine by persulfate, followed by titration of iodine with sodium thiosulfate. Disappearance of blue starch-iodine complex color. evonik.com Instability of thiosulfate solution, air/sunlight oxidation of iodide. evonik.com
Permanganate Titration Back-titration of excess Fe(II) (after reaction with persulfate) with potassium permanganate. Persistent pink color of permanganate. evonik.com Native iron, other reduced metals, some chelating agents (e.g., Fe(III)-EDTA). evonik.com
Ceric Sulfate Titration Back-titration of excess Fe(II) (after reaction with persulfate) with ceric sulfate. Color change with Ferroin indicator (orange to light blue). evonik.com Native iron, other reduced metals, other oxidants. evonik.com

Spectroscopic Characterization Techniques for Ammonium (B1175870) Persulfate-Modified Materials (e.g., FTIR, Raman, UV)

Spectroscopic techniques are indispensable for characterizing the chemical and structural changes in materials modified with ammonium persulfate.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify functional groups on the surface of materials. For carbon materials modified with this compound, FTIR analysis can reveal changes in oxygen-containing functional groups. d-nb.infomdpi.com For example, an increase in the intensity of the C=O band and a decrease in the O-H band intensity can indicate the oxidation of hydroxyl groups to carbonyl and carboxyl groups. d-nb.info

Raman Spectroscopy provides insights into the structural order and disorder of carbon-based materials. In the analysis of activated carbon treated with this compound, changes in the intensity ratio of the D-band to the G-band (ID/IG) can indicate an increase in structural disorientation. d-nb.inforesearchgate.net This is often correlated with the extent of oxidation by persulfate radicals. d-nb.info

UV-Visible (UV-Vis) Spectroscopy is primarily used for the quantification of persulfate in solution, as described in the spectrophotometric methods section. d-nb.info However, it can also be used to study the kinetics of persulfate reactions and the formation of colored intermediates or products during the modification of materials. researchgate.net

Microscopic and Surface Analysis Techniques (e.g., AFM, SEM, XPS)

These techniques provide high-resolution information about the topography, morphology, and elemental composition of the surfaces of materials modified with this compound.

Atomic Force Microscopy (AFM) is employed to study the surface morphology and roughness of modified materials at the nanoscale. myu-group.co.jpmdpi.com For instance, AFM has been used to observe the smoothing effect of this compound as an oxidizing agent on coatings, resulting in a lower surface roughness and a reduced density of large aggregates. researchgate.net In the context of producing nanofibrillated cellulose (B213188), AFM is used to measure the dimensions of the resulting fibrils. mdpi.com

Scanning Electron Microscopy (SEM) provides images of the surface topography and morphology of materials. mdpi.com It can be used to visualize changes in the surface structure of materials like activated carbon or biochar after modification with this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comiwaponline.com For persulfate-modified materials, XPS can confirm the presence and bonding state of various elements, such as carbon, oxygen, nitrogen, and sulfur, and can detect the formation of different functional groups on the surface. mdpi.commdpi.comrsc.orgbohrium.com For example, it can identify C=O, O-C=O, and O-Fe groups on the surface of Fe-S co-modified biochar. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it an indispensable tool for the direct detection and characterization of radical species. bruker.comresearchgate.net The decomposition of this compound, particularly through thermal or chemical activation, generates highly reactive radical species, most notably the sulfate radical anion (SO₄•⁻). researchgate.netmdpi.com EPR spectroscopy is uniquely suited to identify and quantify these transient intermediates, providing critical insights into reaction mechanisms. bruker.com

When a sample containing unpaired electrons is placed in a strong magnetic field, the electron spins align either parallel or anti-parallel to the field, creating two distinct energy levels. EPR spectroscopy measures the absorption of microwave radiation that induces transitions between these spin states. The resulting EPR spectrum provides a wealth of information, including the g-value and hyperfine coupling constants, which are characteristic of a specific radical and its environment. bruker.comnih.govlibretexts.org

The primary radical species formed from the decomposition of this compound is the sulfate radical anion (SO₄•⁻). researchgate.netresearchgate.net EPR studies have been instrumental in confirming its generation under various conditions. researchgate.netacs.org For instance, evidence of SO₄•⁻ formation has been obtained through EPR techniques during the heat-catalyzed decomposition of persulfate in neutral to acidic solutions. researchgate.net

To detect highly reactive and short-lived radicals like SO₄•⁻, a technique called spin trapping is often employed. researchgate.netnih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic radical adduct. nih.gov This adduct can then be readily detected by EPR. 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) is a commonly used spin trap for this purpose. researchgate.netresearchgate.net The reaction between the sulfate radical and DMPO produces a characteristic DMPO-SO₄•⁻ adduct, whose EPR spectrum serves as definitive evidence for the presence of the initial sulfate radical. researchgate.netresearchgate.net

In addition to the sulfate radical, other radicals such as the hydroxyl radical (•OH) can also be generated, particularly under specific pH conditions or in the presence of certain activators. researchgate.netacs.orgnih.gov EPR spectroscopy, often in conjunction with spin trapping, can differentiate between these various radical species. For example, in base-activated persulfate systems, EPR has confirmed the generation of sulfate radicals, hydroxyl radicals, and superoxide (B77818). acs.org The distinct g-values and hyperfine splitting patterns of the spin adducts of these different radicals allow for their individual identification. researchgate.netmdpi.com

Detailed Research Findings

Numerous studies have utilized EPR spectroscopy to investigate the radical chemistry of this compound.

Heat-Activated Persulfate: Research has shown that heating this compound solutions leads to the formation of sulfate radicals. EPR studies have observed the characteristic signal of the SO₄•⁻ radical in neutral to acidic solutions (pH 2-7) upon thermal activation. researchgate.net

Spin Trapping Studies: The use of DMPO as a spin trap has provided direct EPR evidence for the formation of the sulfate radical anion from this compound. researchgate.net The resulting DMPO-SO₄•⁻ adduct exhibits specific hyperfine coupling constants (e.g., aN = 1.28 mT, aH = 0.95 mT) and a g-value of 2.006, which are characteristic of this species. researchgate.net

Influence of pH: The type of radical species generated can be pH-dependent. While the sulfate radical is predominant in neutral and acidic conditions, at a pH greater than 12, the hydroxyl radical (•OH) becomes the primary active species. researchgate.net EPR has been used to confirm this shift in radical identity. researchgate.netacs.org

Interaction with Other Molecules: EPR has been employed to study the reactions of the sulfate radical, generated from persulfate, with various organic and inorganic molecules. For example, continuous-flow and spin-trapping EPR studies have characterized the radicals formed from the reaction of the sulfate radical-anion with cytidine. rsc.org

The data obtained from EPR spectroscopy, such as g-values and hyperfine coupling constants, are crucial for unambiguously identifying the radical species involved in reactions utilizing this compound.

Interactive Data Table: EPR Parameters for Radical Species Detected in this compound Systems

Radical Species AdductSpin Trapg-valueHyperfine Coupling Constants (mT)Source(s)
DMPO-SO₄•⁻DMPO2.006aN = 1.28, aH = 0.95 researchgate.net
DMPO-OHDMPO-aN = 1.493, aH = 1.474 researchgate.net

Theoretical and Computational Studies of Ammonium Persulfate Reactivity

Quantum Chemical Modeling of Ammonium (B1175870) Persulfate Reaction Mechanisms (e.g., Density Functional Theory)

Quantum chemical modeling, particularly Density Functional Theory (DFT), has become a cornerstone in elucidating the reaction mechanisms involving the persulfate ion (S₂O₈²⁻), which is the active component of ammonium persulfate. researchgate.net DFT calculations are employed to map potential energy surfaces, determine the structures of intermediates and transition states, and calculate the activation energies for key reaction steps. researchgate.netresearchgate.net

DFT simulations have also been applied to understand the decomposition pathways of this compound itself. By calculating the energy of each step in proposed pathways, researchers can identify the most likely decomposition routes and the products formed. researchgate.net These computational models complement experimental techniques like gas chromatography-mass spectrometry (GC-MS) to provide a complete picture of the thermal decomposition process. researchgate.net

Furthermore, computational studies have explored the role of different chemical environments, such as the presence of water or other molecules, on the reaction mechanism. In the polymerization of p-phenylenediamine (B122844) initiated by potassium persulfate, DFT calculations were performed considering an aqueous medium to mimic experimental conditions. nsf.govnih.gov The calculations evaluated different initiating species, including the sulfate (B86663) free-radical (SO₄•⁻) and the persulfate anion (S₂O₈²⁻), to understand their relative contributions to the polymerization process. nsf.govnih.govresearchgate.net

Table 1: Selected DFT Findings on Persulfate Reaction Mechanisms

Studied Process Computational Method Key Finding Reference
p-Phenylenediamine Polymerization DFT (B3LYP-D3) The dimerization step is rate-limiting, with a calculated energy barrier of 29.2 kcal/mol when initiated by the sulfate free-radical (SO₄•⁻). nsf.gov, researchgate.net
p-Phenylenediamine Polymerization DFT (B3LYP-D3) The energy barrier for dimerization is significantly lower (12.7 kcal/mol) when assisted by the persulfate anion (S₂O₈²⁻). nsf.gov, researchgate.net
PFOA Degradation DFT The generation of SO₄•⁻ from persulfate decomposition is a major contributor to the overall free energy of activation (ΔG‡) for the reaction. acs.org
Peroxydisulfate (B1198043) Anion Decomposition DFT (B3LYP/6-31+G*) The decomposition of the peroxydisulfate anion has a calculated activation energy of approximately 30 kcal/mol. syncsci.com

Computational Simulation of Radical-Initiated Polymerization Pathways

This compound is widely used as a water-soluble initiator for free-radical polymerization, most notably in the synthesis of polymers like polyacrylamide and in emulsion polymerization. Computational simulations are instrumental in modeling the intricate pathways of these radical-initiated processes. arxiv.orgscribd.com

The sulfate radical anion (SO₄•⁻) directly attacking the monomer. arxiv.org

An oxygen anion radical, formed from the decomposition of persulfate, acting as the activator to generate a radical monomer. arxiv.org

A rarely reported SO₅ structure, formed from the combination of a sulfate radical anion and an oxygen radical anion, which then initiates polymerization. arxiv.org

Detailed DFT studies on the polymerization of monomers like p-phenylenediamine (p-PDA) with persulfate initiators provide quantitative data on the energetics of the polymerization pathway. nsf.govnih.gov These studies calculate the energy barriers for the key steps:

Initiation: The conversion of the monomer to a free radical.

Propagation (Dimerization): The attack of the monomer radical onto a neutral monomer.

Chain Elongation: Subsequent steps that extend the polymer chain, which may involve processes like ammonia (B1221849) extrusion in the case of p-PDA. nsf.govresearchgate.net

Computational studies have shown that the specific initiator species derived from persulfate can dramatically affect the energy profile of the polymerization. nsf.govresearchgate.net For the polymerization of p-PDA, simulations revealed that using a potassium persulfate (PP) cluster as the initiator resulted in very low energy barriers for both the dimerization and ammonia extrusion steps, facilitating the polymerization cycle. nsf.govnih.gov

Table 2: Calculated Energy Barriers (ΔG‡) for p-Phenylenediamine Polymerization Steps via Different Persulfate-Derived Initiators

Polymerization Step Initiator Species Calculated Energy Barrier (kcal/mol) Reference
Dimerization Sulfate Free-Radical (SFR) 29.2 nsf.gov, researchgate.net
Dimerization Persulfate Anion (PA) 12.7 nsf.gov, researchgate.net
Dimerization Potassium Persulfate Cluster (PP) 11.6 nsf.gov, researchgate.net, nih.gov
Ammonia Extrusion Potassium Persulfate Cluster (PP) 6.7 nsf.gov, researchgate.net, nih.gov

These computational simulations provide a molecular-level understanding that is crucial for optimizing polymerization processes, designing new materials, and controlling the architecture of the resulting polymers. arxiv.org

Emerging Research Directions and Future Perspectives on Ammonium Persulfate Applications

Development of Synergistic Activation Systems for Enhanced Chemical Processes

While ammonium (B1175870) persulfate is a powerful oxidant, its reaction with many persistent contaminants can be slow. mdpi.com Activation is required to generate the highly reactive sulfate (B86663) radical (SO₄•⁻), which has a much greater oxidation potential (2.5–3.1 V) than the persulfate ion itself (2.01 V). mdpi.com Research is increasingly focused on synergistic activation systems, which combine multiple methods to boost the efficiency of sulfate radical generation. mdpi.comaip.orgaip.org

Common activation methods include heat, transition metals, and alkaline conditions. mdpi.comrsc.orgregenesis.com Synergistic approaches combine these to overcome the limitations of single-method activation. For instance, combining heat with transition metal catalysts like ferrous iron (Fe²⁺) can significantly accelerate the degradation of pollutants at lower temperatures than heat activation alone. aip.orgaip.org One study demonstrated that a combination of heat (60°C), alkaline conditions (pH 9), and iron (II) salt resulted in 64-69% COD and 88-93% color removal from palm oil mill effluent. aip.orgaip.org

Other emerging synergistic systems include:

Ultrasound with catalysts : Ultrasound is used to enhance mass transfer and generate highly reactive radicals through cavitation. mdpi.comcapes.gov.br When combined with persulfate, it can significantly improve the degradation of organic pollutants. mdpi.comcapes.gov.br The synergistic effects of ultrasound with other activators like heat, UV light, and metal catalysts are being explored to further boost efficiency. tandfonline.com

Electro-activation : Electrochemical systems can generate sulfate radicals and other reactive species to degrade pollutants. mdpi.com Coupling electrochemical processes with catalysts like iron, copper, or cobalt is an area of active research. mdpi.com

Carbon-based catalysts : Metal-free carbon materials, such as nitrogen-doped graphene and carbon nanotubes, are being investigated as effective, sustainable alternatives to metal catalysts for persulfate activation. acs.orgrsc.orgnih.gov These materials can activate persulfate through non-radical pathways, including the generation of singlet oxygen or direct electron transfer. acs.orgrsc.org

Table 1: Comparison of Persulfate Activation Methods

Activation MethodMechanismAdvantagesResearch Focus
Heat Thermal decomposition of S₂O₈²⁻ to form SO₄•⁻. mdpi.comSimple, effective for a wide range of contaminants. mdpi.comredox-tech.comCombination with other methods to reduce energy costs. aip.org
Transition Metals (e.g., Fe²⁺, Co²⁺) Catalytic decomposition of persulfate via redox reactions. mdpi.comregenesis.comresearchgate.netEffective at ambient temperatures. mdpi.comDevelopment of heterogeneous and immobilized nanocatalysts to prevent secondary pollution and allow reuse. researchgate.netsciopen.comnih.gov
Alkaline (High pH) Base-catalyzed hydrolysis of persulfate to generate radicals. mdpi.comregenesis.comCan be effective for specific contaminants.Understanding complex reaction pathways, especially when combined with other methods like heat. mdpi.com
Ultrasound (Sonolysis) Acoustic cavitation creates localized high temperature and pressure, generating radicals. mdpi.comcapes.gov.brEnhances mass transfer and reaction rates. mdpi.comSynergistic systems with catalysts and other energy sources. tandfonline.com
Electrochemical Anodic oxidation of sulfate or direct electron transfer to activate persulfate. mdpi.comHigh control over reaction, no need for chemical activators.Coupling with catalysts, development of efficient electrode materials. mdpi.com
Carbon Nanomaterials Catalytic activation on the carbon surface, can involve radical and non-radical pathways. acs.orgrsc.orgMetal-free, sustainable, large surface area. rsc.orgFunctionalization of carbon materials to enhance catalytic activity. nih.gov

Integration into Sustainable and Green Chemistry Applications

Ammonium persulfate is increasingly recognized as a valuable tool in green chemistry due to its high reactivity and the relatively benign nature of its sulfate byproduct. zhhgchem.com Its applications in sustainable processes are a significant area of future development.

A key application is in the synthesis of functional materials from biomass. For example, this compound is used for the oxidative treatment of cellulose (B213188) to produce nanocellulose, a high-value nanomaterial. acs.orgmdpi.comacs.org This method is considered an environmentally friendly alternative to other oxidation processes. acs.org Research has shown that this compound can effectively produce carboxylated nanocrystalline cellulose from various pulp sources, with the potential for quantitative recovery of byproducts like ammonium sulfate, reducing waste and cost. acs.org

This compound also plays a role in:

Green Oxidant in Synthesis : It serves as an oxidizing agent in various organic syntheses, often under milder conditions than traditional heavy-metal-based oxidants. evonik.com

Sustainable Production : The production of this compound itself is becoming greener. Electrolysis using electricity from renewable sources offers a cleaner alternative to traditional chemical synthesis methods that rely on fossil fuels. calibrechem.comresearchgate.net

Battery Recycling : Emerging research highlights the potential of this compound in recycling lithium-ion and lead-acid batteries. calibrechem.com It acts as a powerful oxidizing agent to break down electrode materials, facilitating the recovery of valuable metals and contributing to a circular economy. calibrechem.com

Innovation in Novel Material Development and Functionalization

This compound is a cornerstone initiator in polymer chemistry, particularly for emulsion polymerization, which is used to produce a wide range of commercially important polymers like synthetic rubbers (styrene-butadiene) and various resins. evonik.comevonik.comatamankimya.com Its water solubility makes it ideal for initiating polymerization in aqueous systems. atamankimya.com

Future research is focused on leveraging this compound for more advanced materials:

Conductive Polymers : It is used as both an initiator and an oxidant in the synthesis of conductive polymers like polyaniline (PANI). rsc.orgrjpbcs.com Research is optimizing synthesis conditions, such as temperature, to control the properties and enhance the electrical conductivity of the resulting polymers. rjpbcs.com

Core-Shell Particles : Innovative one-pot synthesis methods use this compound first as an initiator for the polymerization of a core particle (like polystyrene) and then as an oxidant to polymerize a conductive polymer shell around it. rsc.org

Graft Polymerization : this compound initiates the grafting of polymer chains onto the surfaces of various materials, including inorganic filaments like graphite, to create composite materials with enhanced properties. evonik.comevonik.com

Nanomaterial Synthesis : Beyond nanocellulose, this compound is used in the synthesis of other novel nanomaterials. For instance, it is a component in redox initiator systems for creating fluorescent carbon dots.

Advanced Strategies for Environmental Remediation and Pollution Control

Persulfate-based advanced oxidation processes (AOPs) are a major focus for environmental remediation, particularly for cleaning up contaminated soil and groundwater. mdpi.comacs.orgamazon.com The technology, often referred to as in-situ chemical oxidation (ISCO), involves injecting persulfate with an activator into the subsurface to destroy persistent organic pollutants (POPs). mdpi.comcascade-env.com

Future strategies in this area are aimed at improving efficiency, broadening the range of treatable contaminants, and ensuring environmental safety:

Targeting Emerging Contaminants : Research is actively exploring the degradation of emerging contaminants like pharmaceuticals (e.g., sulfamethoxazole, tetracycline), and per- and polyfluoroalkyl substances (PFAS) using activated persulfate. mdpi.comrsc.orgresearchgate.netfrtr.gov Heat-activated persulfate has shown the most promise for degrading certain PFAS compounds. frtr.gov

Heterogeneous Catalysis : To avoid introducing soluble metal catalysts into the environment, there is a strong push toward developing solid, heterogeneous catalysts. sciopen.comnih.gov These catalysts, which can be based on metal oxides or carbon materials, are easier to separate from the treated water and can be reused. sciopen.com Immobilizing nanocatalysts on supports like membranes or aerogels is a key innovation to prevent catalyst leaching and aggregation. sciopen.com

Combined Remediation Trains : Persulfate-based ISCO is being integrated with other remediation technologies. For example, after chemical oxidation breaks down the bulk of the contamination, the resulting sulfate can promote the anaerobic biodegradation of remaining petroleum constituents, acting as a polishing step. frtr.gov

Sludge Dewatering : Activated persulfate can decompose organic matter in sewage sludge, breaking down its structure and releasing trapped water. rsc.org This rapid dewatering process is a promising application for wastewater treatment plants. rsc.org

Q & A

Q. How should ammonium persulfate be safely handled and stored in laboratory settings?

APS is a strong oxidizer (UN 1444, Hazard Class 5.1) that decomposes under heat, moisture, or contamination, releasing toxic gases (e.g., sulfur oxides) . Key protocols include:

  • Storage : Keep in airtight containers away from light, heat, and incompatible materials (e.g., organic compounds, metals like iron or aluminum) .
  • Handling : Use neoprene gloves, Tyvek® protective clothing, and fume hoods to minimize inhalation risks. Train personnel per OSHA 29 CFR 1910.120 standards for hazardous waste operations .
  • Spill Management : Evacuate the area, eliminate ignition sources, and collect spills into sealed containers. Avoid water discharge into sewers .

Q. What factors influence APS decomposition in aqueous solutions?

APS stability depends on:

  • Environmental Conditions : Decomposition accelerates with heat (>70°C), UV exposure, or acidic/basic conditions .
  • Contaminants : Reacts violently with powdered metals (e.g., aluminum) or reducing agents, producing hazardous byproducts .
  • Solution Purity : Trace organic impurities can initiate uncontrolled exothermic reactions .

Q. How is APS used as an initiator in polymer synthesis?

APS is a common oxidizer in radical polymerization (e.g., polyaniline, nanocomposites). Key parameters include:

  • Concentration : Optimal initiator-to-monomer ratios (e.g., 1:1 for polyaniline) to balance conductivity and yield .
  • pH : Acidic conditions (e.g., 1M H₂SO₄) enhance APS activation, while neutral/basic media reduce efficiency .
  • Temperature : Lower temperatures (5–25°C) slow decomposition, improving reaction control .

Advanced Research Questions

Q. How can experimental design address variability in APS-mediated processes (e.g., detecting grinding burn in metallurgy)?

A case study in gear manufacturing used Design of Experiments (DoE) to optimize APS etching for grinding burn detection :

  • Variables : Chemical concentration (0.5–2.0M), immersion time (30–120s), and temperature (20–40°C).
  • Outcome : Higher APS concentrations (>1.5M) improved sensitivity but increased surface corrosion risks. Statistical analysis identified 1.2M APS at 25°C as optimal .

Q. How do conflicting data on APS-induced allergenicity in biomedical studies arise, and how can they be resolved?

Case reports highlight contradictory findings on APS sensitization:

  • Mechanism : APS generates reactive oxygen species (ROS), triggering immune responses in susceptible individuals (e.g., hairdressers) .
  • Confounding Factors : Patch test variability due to differences in APS purity, exposure duration, and individual susceptibility .
  • Resolution : Standardize test protocols (e.g., 0.5% APS in petrolatum) and cross-validate with in vitro ROS assays .

Q. What analytical methods validate APS-mediated polymerization efficiency in nanocomposites?

Advanced characterization techniques include:

Method Application Example Data
Resonance Raman Monitors polymerization kineticsPolyaniline doping levels (1,500 cm⁻¹ band)
FTIR Identifies sulfate intermediatesS-O stretching (1,050–1,200 cm⁻¹)
Conductivity Tests Evaluates material performancePolyaniline/CNT composites: 2.72 × 10⁻¹ S/cm

Methodological Challenges and Solutions

Q. How to mitigate batch-to-batch variability in APS purity for reproducible experiments?

  • Quality Control : Use USP-grade APS (≥98% purity) and verify via ion chromatography for sulfate/ammonia residuals .
  • Storage Monitoring : Regularly test stored APS for moisture content (Karl Fischer titration) and discoloration, indicating decomposition .

Q. What statistical approaches resolve contradictions in APS-driven ethanol production during aflatoxin detoxification?

In corn fermentation studies, APS-peroxide treatments reduced aflatoxin B1 by 60–80%, but ethanol yields varied ±15% . Solutions include:

  • Multivariate Regression : Correlate APS concentration, pH, and fermentation time with outcomes.
  • Sensitivity Analysis : Identify critical factors (e.g., APS > peroxide ratio) using Monte Carlo simulations .

Safety and Regulatory Compliance

Q. What exposure limits apply to APS in laboratory environments?

  • ACGIH TLV : 0.1 mg/m³ (8-hour TWA as persulfate) .
  • Monitoring : Use NIOSH Method 0600 for airborne persulfate levels and implement control banding for risk mitigation .

Q. How to manage APS waste under EPA/RCRA guidelines?

APS is classified as D003 reactive waste. Neutralize with reducing agents (e.g., sodium thiosulfate) before disposal and document treatment steps per 40 CFR 262 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.